2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine
Description
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-bromo-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GBHPYFUDBVNLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)Br)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields, making it a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), and iodine/potassium iodide (I2/KI) . Microwave irradiation is often used to accelerate these reactions and improve yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the design and synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: It is used in the study of various biological processes and pathways, including enzyme inhibition and receptor binding.
Material Science: The compound has applications in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes and receptors with high affinity . This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with similar biological activities and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar structure and diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole and pyrimidine ring, used in drug design and material science.
Uniqueness
2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can be substituted with various nucleophiles to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
